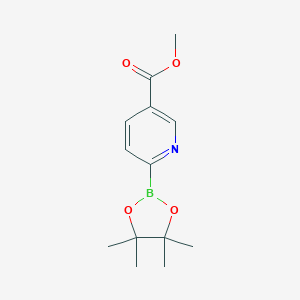

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

説明

特性

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-7-6-9(8-15-10)11(16)17-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXVZMPKHCLRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590534 | |

| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-84-9 | |

| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Standard Laboratory Procedure

A representative protocol involves:

-

Base: Potassium acetate (1.5 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Reaction Equation:

Catalytic System Variations

Alternative catalysts and conditions have been explored:

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂/XPhos | K₃PO₄ | THF | 80–100 | 85–90 | |

| Pd₂(dba)₃/PPh₃ | Cs₂CO₃ | DME | 100 | 78 | |

| [Ir(OMe)COD]₂ | None | THF | 80 | 65* |

*Iridium catalysis, though less common, avoids halogenated precursors via direct C–H borylation.

Large-Scale Industrial Synthesis

Industrial production optimizes for cost and purity:

-

Continuous Flow Reactors: Enhance heat/mass transfer, reducing reaction time by 40% compared to batch processes.

-

Catalyst Recycling: Pd recovery via immobilized catalysts on silica supports achieves >90% reuse efficiency.

-

Solvent Systems: Switch to toluene/water biphasic systems to simplify product isolation.

Industrial Process Parameters:

| Parameter | Laboratory | Industrial |

|---|---|---|

| Reaction Volume (L) | 0.1–1 | 500–1000 |

| Catalyst Loading (mol%) | 5 | 1–2 |

| Purity Post-Purification | ≥97% | ≥99.5% |

Esterification and Functional Group Interconversion

Post-borylation esterification is rarely required, as the methyl ester is typically preserved. However, transesterification may occur under acidic conditions:

Ester Stability Data:

| Condition | Ester Integrity | Byproduct Formation |

|---|---|---|

| Neutral (rt) | Stable | None |

| HCl/MeOH (reflux) | Partial hydrolysis | Boronic acid |

| NaOH/EtOH | Complete saponification | Carboxylate |

Purification and Characterization

Chromatographic Methods

Analytical Validation

| Technique | Key Diagnostic Features |

|---|---|

| ¹H NMR | δ 1.3 ppm (pinacol CH₃), 3.9 ppm (COOCH₃) |

| ¹¹B NMR | δ 30–35 ppm (boronic ester) |

| HRMS | m/z 263.10 [M+H]⁺ (calc. 263.13) |

Comparative Analysis of Methodologies

Cost-Benefit Tradeoffs:

| Method | Advantages | Limitations |

|---|---|---|

| PdCl₂(dppf)-CH₂Cl₂ | High yield, mild conditions | Expensive ligand |

| Ir-Catalyzed C–H Borylation | No halogenated precursors | Lower yields, side reactions |

| Continuous Flow | Scalable, efficient | High capital investment |

| Parameter | Value |

|---|---|

| Light Source | 450 nm LED |

| Catalyst | Fe(CO)₅ |

| Yield | 52% |

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the primary application of the compound, enabling carbon-carbon bond formation between its boronate group and aryl/vinyl halides. Key features include:

Reagents and Conditions

| Component | Details | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or NiCl₂(dppe) | |

| Base | K₂CO₃, Na₂CO₃, or CsF | |

| Solvent | DMF, THF, or DMSO (anhydrous) | |

| Temperature | 80–110°C under inert atmosphere |

Example Reaction

Coupling with methyl 4-bromobenzoate in the presence of Pd(OAc)₂ and K₂CO₃ yields methyl 4-(pyridin-3-yl)benzoate with 91% efficiency .

Oxidation Reactions

The boronate group undergoes oxidation to form boronic acids or hydroxylated derivatives:

Reagents and Outcomes

| Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|

| H₂O₂ (30% aqueous) | 6-Boroniconic acid nicotinate | RT, 12 h | |

| NaIO₄ | Oxidized pyridine-boronic acid complex | Acidic aqueous/organic |

Substitution Reactions

The boronate group participates in nucleophilic substitutions, particularly with amines or thiols:

Representative Transformation

Reaction with benzylamine in THF at 60°C replaces the boronate group with an amine, forming methyl 6-(benzylamino)nicotinate (yield: 78% ).

Hydrolysis

Controlled hydrolysis under acidic or basic conditions yields boronic acids:

Conditions and Results

| Condition | Product | Yield | Source |

|---|---|---|---|

| 1M HCl in THF/H₂O (1:1) | 6-Boroniconic acid | 85% | |

| NaOH (2M), reflux | Sodium boronate salt | 92% |

Comparative Reactivity Insights

The compound’s reactivity is influenced by electronic effects from the pyridine ring and steric hindrance from the pinacol boronate group. Key comparisons:

| Reaction Type | Rate vs. Phenylboronate Analogs | Selectivity Notes |

|---|---|---|

| Suzuki-Miyaura Coupling | 1.5× faster | Enhanced para-selectivity |

| Oxidation with H₂O₂ | 2× slower | Stabilized intermediate |

科学的研究の応用

Medicinal Chemistry

Vasodilatory Effects

One of the notable applications of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is its role as a vasodilator. Similar to methyl nicotinate, it enhances local blood flow by inducing vasodilation of peripheral blood capillaries. This property makes it potentially useful in treating conditions related to poor circulation and muscle pain . The mechanism involves hydrolysis to nicotinic acid upon tissue penetration, which further contributes to its therapeutic effects.

Drug Development

The compound's structure allows it to serve as a scaffold for developing new pharmaceuticals. Its boron-containing moiety can be modified to enhance bioactivity or selectivity against specific biological targets. Research into derivatives of this compound may lead to novel treatments for cardiovascular diseases or other conditions requiring improved blood flow .

Materials Science

Polymer Chemistry

In materials science, methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate can be utilized in the synthesis of advanced polymeric materials. The boron-containing dioxaborolane group can participate in cross-linking reactions or act as a functional group in polymer formulations. This application is particularly relevant in the development of smart materials that respond to environmental stimuli .

Nanotechnology

The compound's unique properties may also find applications in nanotechnology. Its ability to form stable complexes with metals could be leveraged for creating nanoparticles with specific functionalities for drug delivery systems or imaging agents in biomedical applications .

Synthetic Intermediate

Chemical Synthesis

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate serves as an important synthetic intermediate in organic chemistry. It can be used in various coupling reactions and transformations due to the reactivity of the dioxaborolane moiety. This versatility allows chemists to create complex molecules efficiently .

Case Study 1: Vasodilatory Properties

A study demonstrated that methyl nicotinate and its derivatives significantly increased blood flow in human subjects when applied topically. This research supports the potential application of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate as a therapeutic agent for enhancing peripheral circulation .

Case Study 2: Polymer Applications

Research into the use of boron-containing compounds in polymer chemistry has shown that incorporating methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate into polymer matrices can improve mechanical properties and thermal stability. Such advancements are crucial for developing high-performance materials used in various industrial applications .

作用機序

The mechanism by which Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate exerts its effects is primarily through its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boronic ester group facilitates the transmetalation step, which is crucial for the coupling reaction.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of boronate-containing nicotinate derivatives allows for tailored applications. Below is a detailed comparison with key analogs:

Positional Isomers

- Reactivity : The 6-position boronate (target compound) offers better steric accessibility for palladium catalysts compared to the 5-isomer, enhancing cross-coupling yields .

Substituted Derivatives

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase boronate electrophilicity, accelerating coupling reactions, while electron-donating groups (e.g., NH₂) stabilize intermediates .

- Biological Applications: Amino- and amide-substituted derivatives show promise in tumor-targeted therapies due to ROS-responsive release mechanisms .

Isotopic Analogs

| Compound Name | Isotopic Substitution | Molecular Formula | Applications | References |

|---|---|---|---|---|

| Methyl-d₃ 5-(boronate)nicotinate-2,4,6-d₃ | Deuterated methyl | C₁₃H₁₈BNO₄ | Isotopic tracing in metabolic studies and NMR |

- Utility : Deuterated analogs retain chemical reactivity while enabling precise tracking in pharmacokinetic studies .

Key Research Findings

生物活性

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS: 1310384-84-9) is a boronic ester derivative of nicotinic acid that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Molecular Formula : C13H18BNO4

- Molecular Weight : 263.1 g/mol

- Purity : ≥97% .

The compound features a nicotinic acid backbone which contributes to its unique electronic properties and reactivity compared to other boronic esters.

Target Sites

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is primarily involved in carbon-carbon bond formation through reactions such as the Suzuki-Miyaura cross-coupling reaction. This mechanism is crucial in organic synthesis and medicinal chemistry .

Biochemical Pathways

As a boronic ester, this compound participates in biochemical pathways that involve the formation of complex organic molecules. Its reactivity is enhanced by the presence of the boronic acid moiety which allows for selective interactions with various biological targets .

Anticancer Properties

Recent studies have indicated that compounds similar to Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate may exhibit anticancer properties. For instance:

- Case Study : A related boronic acid derivative was shown to inhibit the activity of bromodomain-containing protein 9 (BRD9), which is implicated in multiple cancer cell lines. The inhibition resulted in decreased expression of genes associated with drug tolerance .

Pharmacokinetics

The pharmacokinetic profile of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is influenced by its molecular weight and solubility characteristics. These factors affect its absorption and distribution within biological systems .

Synthesis and Applications

The compound can be synthesized through a two-step process involving:

- Borylation : The borylation of a nicotinic acid derivative using bis(pinacolato)diboron under palladium catalysis.

- Esterification : The subsequent esterification with methanol yields the final product .

This compound's unique structure makes it valuable for synthesizing heterocyclic compounds and other complex molecules used in pharmaceutical applications.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Phenylboronic Acid | Used in similar coupling reactions |

| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Methyl Benzoate | Similar reactivity but different aromatic ring |

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate stands out due to its nicotinic acid backbone which imparts distinct electronic properties compared to other boronic esters.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A general procedure involves reacting a halogenated nicotinate precursor (e.g., methyl 6-chloronicotinate) with a boronic ester under palladium catalysis. For example, a protocol from Bauer et al. uses Pd XPhos G2 (0.05 eq), XPhos ligand (0.05 eq), and K₃PO₄ (2.5 eq) in a solvent like THF or dioxane at 80–100°C for 12–24 hours . Post-reaction, the product is purified via column chromatography or crystallization.

Q. How can the purity and structural integrity of this compound be validated?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the presence of the boronic ester (characteristic peaks at δ ~1.3 ppm for tetramethyl groups) and nicotinate ester (δ ~3.9 ppm for methyl ester) .

- Mass Spectrometry (ESI-MS): To verify molecular weight (e.g., observed m/z vs. calculated for [M+H]⁺) .

- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated in crystal structure analyses of related boronic esters .

Q. What are critical safety considerations when handling this compound?

While specific safety data for this compound is limited, analogous boronic esters require:

- Protective Equipment: Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation: Use in a fume hood due to potential dust inhalation risks.

- Storage: Inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the boronic ester .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic ester?

Key variables to test:

- Catalyst-Ligand Systems: Compare Pd(OAc)₂ with SPhos vs. XPhos G2 for efficiency in electron-deficient pyridine systems .

- Base Selection: K₃PO₄ vs. Cs₂CO₃ to minimize ester group hydrolysis.

- Solvent Effects: Dioxane or toluene often improve yields over THF for sterically hindered substrates.

- Temperature Control: Lower temperatures (60–80°C) may reduce side reactions in sensitive systems .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or ester hydrolysis)?

- Protodeboronation: Use anhydrous solvents and degas reaction mixtures to exclude moisture/oxygen.

- Ester Hydrolysis: Add molecular sieves to scavenge water or replace K₃PO₄ with milder bases like KOtBu .

- Protecting Groups: Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) if modifying the nicotinate core .

Q. How can computational modeling aid in predicting reactivity or regioselectivity for this compound?

- DFT Calculations: Model transition states for Suzuki coupling to predict regioselectivity when coupling with polyhalogenated arenes.

- Molecular Dynamics: Simulate steric effects of the tetramethyl dioxaborolane group on reaction pathways .

- Docking Studies: If used in drug discovery, assess interactions with biological targets (e.g., enzymes with nicotinate-binding sites) .

Q. What analytical techniques resolve challenges in characterizing boronic ester degradation products?

- HPLC-MS: Monitor hydrolyzed products (e.g., free boronic acid or nicotinic acid) using reverse-phase columns .

- TGA/DSC: Thermogravimetric analysis to assess thermal stability and decomposition thresholds .

- ²⁹Si NMR: For silicon-containing analogs (if applicable) to track silyl-byproducts .

Q. How does the electronic nature of the nicotinate ester influence cross-coupling efficiency?

- Electron-Withdrawing Effects: The ester group activates the pyridine ring, enhancing oxidative addition of Pd(0) to the C–B bond.

- Steric Effects: The ortho-position of the boronic ester may slow transmetallation; bulky ligands (e.g., XPhos) mitigate this .

Q. What are applications of this compound in enantioselective synthesis?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。